molecular formula C22H20F3N3O5S B4312532 N-(4-{[4-acetyl-5-methyl-2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide

N-(4-{[4-acetyl-5-methyl-2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B4312532
M. Wt: 495.5 g/mol
InChI Key: DAUBOBYWXOEXEB-UHFFFAOYSA-N
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Description

N-(4-{[4-acetyl-5-methyl-2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrrole ring, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-acetyl-5-methyl-2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-acetyl-5-methyl-2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[4-acetyl-5-methyl-2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-{[4-acetyl-5-methyl-2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and sulfonamide linkage play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-acetyl-5-methyl-2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability. The combination of a pyrrole ring and a sulfonamide linkage further distinguishes it from other similar compounds, contributing to its specific biological and chemical properties.

Properties

IUPAC Name

N-[4-[[4-acetyl-5-methyl-2-oxo-1-phenyl-3-(trifluoromethyl)pyrrol-3-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O5S/c1-13-19(14(2)29)21(22(23,24)25,20(31)28(13)17-7-5-4-6-8-17)27-34(32,33)18-11-9-16(10-12-18)26-15(3)30/h4-12,27H,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUBOBYWXOEXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=O)N1C2=CC=CC=C2)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[4-acetyl-5-methyl-2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide
Reactant of Route 2
N-(4-{[4-acetyl-5-methyl-2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[4-acetyl-5-methyl-2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[4-acetyl-5-methyl-2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide
Reactant of Route 5
N-(4-{[4-acetyl-5-methyl-2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide
Reactant of Route 6
N-(4-{[4-acetyl-5-methyl-2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide

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